molecular formula C6H6ClN3O B12856867 Oxazolo[4,5-b]pyridin-2-amine hydrochloride

Oxazolo[4,5-b]pyridin-2-amine hydrochloride

Katalognummer: B12856867
Molekulargewicht: 171.58 g/mol
InChI-Schlüssel: FGZXHSQFYYXGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo[4,5-b]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and an amine group at the second position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-b]pyridin-2-amine hydrochloride typically involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation in solvent-free conditions. This method utilizes amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst, which facilitates the reaction and allows for high yields and short reaction times . Another approach involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-assisted synthesis techniques, which offer advantages such as reduced reaction times, higher yields, and environmentally friendly conditions. The use of heterogeneous catalysts like SBA-Pr-NH2 also allows for easy separation and reuse, making the process more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo[4,5-b]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Oxazolo[4,5-b]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Oxazolo[4,5-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxazolo[4,5-b]pyridin-2-amine hydrochloride stands out due to its unique combination of an oxazole and pyridine ring, along with the presence of an amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C6H6ClN3O

Molekulargewicht

171.58 g/mol

IUPAC-Name

[1,3]oxazolo[4,5-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H5N3O.ClH/c7-6-9-5-4(10-6)2-1-3-8-5;/h1-3H,(H2,7,8,9);1H

InChI-Schlüssel

FGZXHSQFYYXGNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)N=C(O2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.